3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid
Description
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid is a sulfur-containing carboxylic acid characterized by two acetylthio (-SAc) groups attached to a propanoic acid backbone. The compound is often utilized as a chiral intermediate in drug synthesis, particularly for stereoselective enzymatic hydrolysis to isolate enantiomers .
Structure
3D Structure
Properties
IUPAC Name |
3-acetylsulfanyl-2-(acetylsulfanylmethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S2/c1-5(9)13-3-7(8(11)12)4-14-6(2)10/h7H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFBRMLJWPWYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CSC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521851 | |
| Record name | 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50826-72-7 | |
| Record name | 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50826-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50521851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid typically follows a sequential thioacetylation strategy. A plausible route involves:
- Starting Material : 2-(Hydroxymethyl)propanoic acid or its ester derivatives.
- Thiolation : Conversion of hydroxyl groups to thiols using hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₂S₅) under controlled conditions.
- Acetylation : Reaction with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) to introduce acetylthio (-SCOCH₃) groups.
Key Reaction Steps:
- Step 1 :
$$ \text{2-(Hydroxymethyl)propanoic acid} + 2\ \text{H}2\text{S} \rightarrow \text{2-(Mercaptomethyl)propanoic acid} + 2\ \text{H}2\text{O} $$ - Step 2 :
$$ \text{2-(Mercaptomethyl)propanoic acid} + 2\ \text{CH}_3\text{COCl} \rightarrow \text{this compound} + 2\ \text{HCl} $$
Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization. For example, acetylation is typically performed in anhydrous dichloromethane at 0–5°C to prevent side reactions.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency and scalability. A representative protocol includes:
Table 1: Industrial Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Starting Material | 2-(Hydroxymethyl)propanoic acid |
| Thiolation Agent | P₂S₅ in toluene |
| Acetylation Agent | Acetic anhydride |
| Reaction Temperature | 50–60°C (thiolation), 25°C (acetylation) |
| Catalyst | Pyridine (for HCl scavenging) |
| Yield | 70–85% (after purification) |
Purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel.
Purification and Characterization
Post-synthesis purification ensures ≥97% purity, as specified by suppliers. Techniques include:
- Recrystallization : Ethanol-water (3:1 v/v) yields crystalline product.
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
- Spectroscopic Validation :
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₄S₂ |
| Molecular Weight | 236.31 g/mol |
| Melting Point | 98–102°C |
| Solubility | Dichloromethane, methanol |
| Purity (HPLC) | ≥97% |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene) improve selectivity but require higher temperatures.
Catalytic Systems
Lewis acids (e.g., ZnCl₂) accelerate acetylation but risk esterification of the carboxylic acid group. Pyridine mitigates this by neutralizing HCl.
Yield Improvement
- Stepwise Acetylation : Introducing one acetylthio group at a time reduces steric hindrance.
- Low-Temperature Quenching : Prevents thermal degradation of thioesters.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Direct Thioacetylation | Single-step, rapid | Low regioselectivity |
| Stepwise Synthesis | High purity, control | Multi-step, time-intensive |
| Industrial Scale | Cost-effective, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio groups can be reduced to free thiols.
Substitution: The acetylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid involves its interaction with thiol-containing enzymes and proteins. The acetylthio groups can undergo nucleophilic attack by the thiol groups of cysteine residues in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Structural and Functional Differences
Branching vs. Aromaticity: 3-(Acetylthio)-2-methylpropanoic acid has a branched methyl group at C2, enhancing steric effects for chiral resolution .
Heterocyclic vs. Linear Chains: Compounds like 3-(1-Methylimidazol-2-ylthio)propanoic acid and 3-{[(5Z)-5-benzylidene-thiazol-2-yl]amino}propanoic acid integrate nitrogen-containing heterocycles (imidazole, thiazole), which improve binding to biological targets (e.g., metalloenzymes) and modulate electronic properties .
Synthetic Accessibility: 3-(Acetylthio)-2-methylpropanoic acid is synthesized via enzymatic hydrolysis of racemic mixtures, enabling high enantiomeric purity . In contrast, 3-(acetylthio)propanoic acid is prepared via direct acylation of mercaptopropanoic acid, a simpler route suitable for large-scale production .
Challenges and Limitations
- Stability: Thioesters in 3-(Acetylthio)-2-methylpropanoic acid are prone to hydrolysis under acidic or basic conditions, requiring careful handling .
- Synthetic Complexity: Incorporating heterocycles (e.g., in 3-(1-Methylimidazol-2-ylthio)propanoic acid) often necessitates multi-step protocols, reducing overall yield .
Biological Activity
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic acid, a sulfur-containing compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₈O₄S₂
- Molecular Weight : 192.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antioxidant Activity
Research indicates that compounds containing thiol groups, such as this compound, exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of thiols to scavenge free radicals and reduce oxidative stress in biological systems.
| Study | Findings |
|---|---|
| Demonstrated that the compound effectively scavenges DPPH radicals, indicating strong antioxidant potential. | |
| In vitro studies showed a reduction in oxidative damage in human cells treated with the compound. |
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating various inflammatory conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.
| Study | Findings |
|---|---|
| Exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. | |
| Showed potential against fungal strains such as Candida albicans in vitro. |
The biological activity of this compound can be explained through several mechanisms:
- Free Radical Scavenging : The thiol groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell death.
Case Studies
-
Case Study on Antioxidant Activity :
- A randomized controlled trial assessed the effects of the compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant decrease in malondialdehyde levels post-treatment.
-
Case Study on Anti-inflammatory Effects :
- A double-blind study evaluated the efficacy of the compound in patients with rheumatoid arthritis. Participants reported reduced joint pain and swelling after four weeks of treatment.
Q & A
Basic: What synthetic routes are recommended for preparing 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid?
The synthesis typically involves thioesterification and amide coupling strategies. For example:
- Step 1 : React 3-chloropropanoic acid derivatives with thioacetic acid to introduce acetylthio groups via nucleophilic substitution. This requires basic conditions (e.g., NaOH) to deprotonate the thiol group for reactivity .
- Step 2 : Use peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) to link intermediates, ensuring protection of reactive thiols with acetyl groups to prevent oxidation .
- Optimization : Monitor reaction progress with TLC or LC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane .
Basic: How is the structure and purity of this compound validated in academic research?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of acetylthio (-SCOCH₃) and propanoic acid (-COOH) groups. For example, the acetyl methyl protons appear as a singlet near δ 2.3 ppm, while the propanoic acid carbonyl resonates at ~170-175 ppm in ¹³C NMR .
- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns, especially for labeled analogs (e.g., carbon-14) .
- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and ensure >95% purity for biological studies .
Advanced: How can researchers address stability challenges during synthesis, particularly thioester hydrolysis?
Thioesters are prone to hydrolysis under basic or aqueous conditions. Mitigation strategies include:
- Protective Atmospheres : Conduct reactions under nitrogen/argon to minimize oxidation .
- Low-Temperature Handling : Store intermediates at –20°C and avoid prolonged exposure to moisture .
- Alternative Solvents : Use anhydrous organic solvents (e.g., DMF, THF) instead of aqueous systems for critical steps .
- Stability Testing : Perform accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) to identify optimal storage conditions .
Advanced: How to design experiments for studying its potential as a metallo-β-lactamase (MBL) inhibitor?
- Enzyme Assays : Use purified MBL enzymes (e.g., NDM-1, IMP-1) and monitor hydrolysis of β-lactam substrates (e.g., nitrocefin) spectrophotometrically (ΔA₄₈₂ nm). Include IC₅₀ determinations with varying inhibitor concentrations .
- Radiolabeled Tracking : Synthesize carbon-14 labeled analogs (see ) to study pharmacokinetics and tissue distribution in in vivo models .
- Competitive Binding Studies : Use ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure binding affinities to MBL active sites .
Basic: What are the primary research applications of this compound?
- Drug Development : Acts as a precursor for thiol-containing drugs (e.g., Captopril analogs) by serving as a disulfide prodrug .
- Enzyme Inhibition : Explored for targeting metalloenzymes like MBLs due to its thiol-metal chelation capability .
- Chemical Biology : Used to study thiol-disulfide exchange mechanisms in redox-regulated pathways .
Advanced: How to resolve contradictions in enzymatic inhibition data across studies?
- Control Experiments : Include negative controls (e.g., scrambled peptides) and validate enzyme activity pre/post-inhibition .
- Assay Variability : Test under multiple pH and temperature conditions, as MBL activity is pH-sensitive .
- Structural Analysis : Use X-ray crystallography or molecular docking to confirm binding modes and rule out non-specific interactions .
Advanced: What strategies are recommended for improving its bioavailability in pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
